

# InChI Key and CAS number for 3-(4-Bromophenyl)azetidine

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## Compound of Interest

Compound Name: 3-(4-Bromophenyl)azetidine

Cat. No.: B121925

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## Technical Guide: 3-(4-Bromophenyl)azetidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-(4-Bromophenyl)azetidine**, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details its chemical identifiers, relevant experimental data, and synthetic protocols.

## Core Chemical Data

The foundational chemical identifiers for **3-(4-Bromophenyl)azetidine** and its commonly used hydrochloride salt are summarized below. Establishing the correct identifiers is crucial for accurate literature searches and procurement. The primary CAS number for the base compound is 7215-01-2, with the corresponding InChIKey JHJFWWNFVIMSMT-UHFFFAOYSA-N. For the hydrochloride salt, the most consistently reported CAS number is 90561-74-3, associated with the InChIKey PUUADIQWLUEDNH-UHFFFAOYSA-N.

Compound Name	CAS Number	InChIKey
3-(4-Bromophenyl)azetidine	7215-01-2 <a href="#">[1]</a> <a href="#">[2]</a>	JHJFWWNFVIMSMT-UHFFFAOYSA-N
3-(4-Bromophenyl)azetidine hydrochloride	90561-74-3	PUUADIQWLUEDNH-UHFFFAOYSA-N

## Biological Activity and Potential Applications

**3-(4-Bromophenyl)azetidine** has been noted for its potential pharmacological effects. Early studies in animal models indicated that this 3-phenylazetidine derivative exhibits slight sympathomimetic effects.<sup>[1][2]</sup> The azetidine moiety is a valuable scaffold in drug discovery, known for imparting favorable physicochemical properties such as improved solubility and metabolic stability.<sup>[3]</sup> Its rigid, three-dimensional structure offers a distinct advantage for designing molecules that can interact with biological targets with high specificity.

The bromo-substituent on the phenyl ring provides a versatile handle for further chemical modifications through cross-coupling reactions, enabling extensive structure-activity relationship (SAR) studies. This makes **3-(4-Bromophenyl)azetidine** a valuable intermediate in the synthesis of more complex, biologically active compounds, particularly for central nervous system (CNS) targeted drugs with potential antipsychotic, antidepressant, or anti-inflammatory activities.<sup>[4]</sup>

While direct evidence for the involvement of **3-(4-Bromophenyl)azetidine** in specific signaling pathways is limited in publicly available literature, structurally related compounds, such as 3-((4-bromophenyl)sulfonyl)azetidine, have been investigated as building blocks for kinase inhibitors that could potentially modulate pathways like the JAK-STAT3 signaling cascade.<sup>[5]</sup>

## Experimental Protocols

### General Synthesis of Azetidine Derivatives

The synthesis of azetidines can be challenging due to the high ring strain of the four-membered ring.<sup>[6][7]</sup> However, various synthetic methodologies have been developed. A general approach to synthesizing 3-substituted azetidines involves the cyclization of appropriate 1,3-difunctionalized compounds.

A representative, though not specific to **3-(4-Bromophenyl)azetidine**, protocol for the synthesis of a spiro-fused azetidine derivative containing the 4-bromophenyl group is provided below. This illustrates a general synthetic strategy that could be adapted.

Synthesis of tert-butyl 2'-(4-bromophenyl)-1H,7'H-spiro[azetidine-3,5'-furo[3,4-d]pyrimidine]-1-carboxylate<sup>[8]</sup>

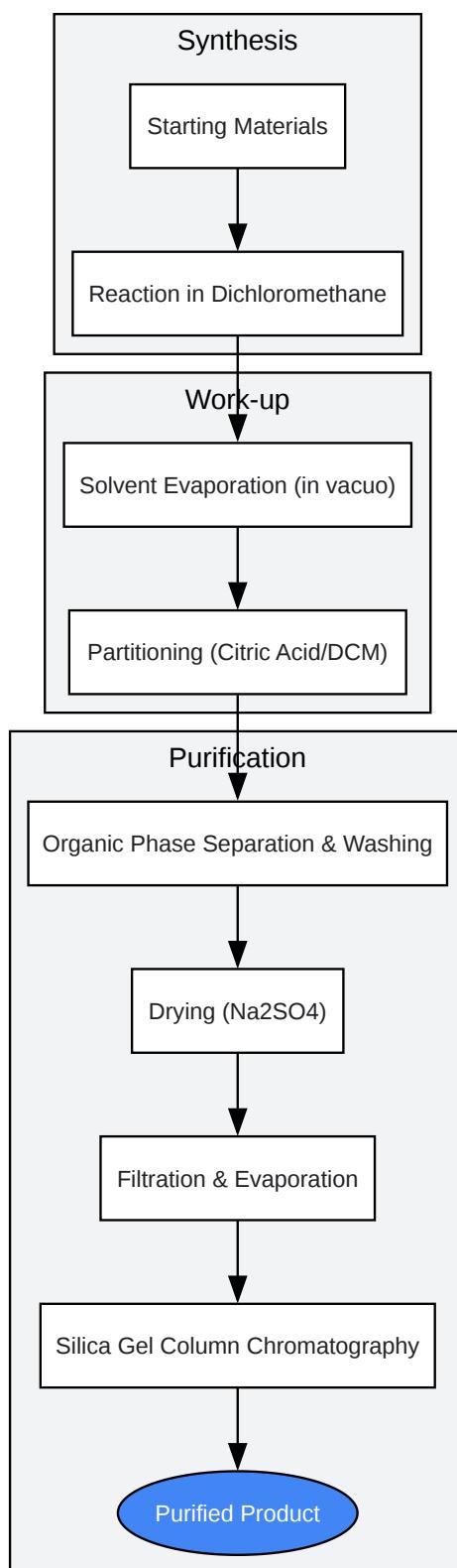
- Reaction Setup: A solution of the appropriate starting materials (not fully detailed in the source document) is prepared in a suitable solvent.
- Reaction Conditions: The reaction mixture is stirred under specific conditions (e.g., temperature, atmosphere) for a designated period to facilitate the cyclization and formation of the spiro-azetidine product.
- Work-up: The solvent is removed under reduced pressure (in *vacuo*). The resulting residue is partitioned between a 5% aqueous citric acid solution (50 mL) and dichloromethane (100 mL).
- Extraction and Drying: The organic layer is separated, washed with water, and dried over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ).
- Purification: The dried organic phase is filtered, and the solvent is evaporated. The crude product is then purified by column chromatography on silica gel, eluting with a gradient of 50% to 100% ethyl acetate in hexane.

Characterization Data for the Synthesized Derivative (7l):[\[8\]](#)

- Yield: 51%
- Appearance: White solid
- Melting Point: 139-140 °C

## Experimental Workflow Diagram

The following diagram illustrates a general workflow for the synthesis and purification of a **3-(4-bromophenyl)azetidine** derivative, based on the experimental protocol described.



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Caption: General workflow for the synthesis and purification of a **3-(4-bromophenyl)azetidine** derivative.

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## References

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